4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide
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Overview
Description
Preparation Methods
The synthesis of 4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide involves several steps. One common method includes the reaction of 4-nitrobenzamidine with 1,4-diaminobutane under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, converting nitro groups to amino groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide involves its interaction with specific molecular targets in protozoan parasites. It binds to the DNA of the parasites, interfering with their replication and transcription processes . This leads to the death of the parasites and the resolution of the infection. The compound also targets certain enzymes and proteins essential for the survival of the parasites .
Comparison with Similar Compounds
4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
4,4’-(Diazoamino)benzamidine: Another trypanocidal agent with a different mechanism of action.
4,4’-(1-triazene-1,3-diyl)bis-benzenecarboximidamide: Similar in structure but with different pharmacological properties.
The uniqueness of 4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide lies in its specific binding to protozoan DNA and its effectiveness against a broad range of protozoan parasites .
Properties
IUPAC Name |
4-[4-(4-carbamimidoylanilino)butylamino]benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10,23-24H,1-2,11-12H2,(H3,19,20)(H3,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYWKLXCKKLGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NCCCCNC2=CC=C(C=C2)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154978 |
Source
|
Record name | 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125880-82-2 |
Source
|
Record name | 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125880822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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